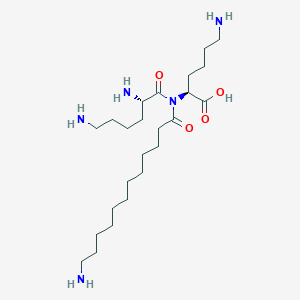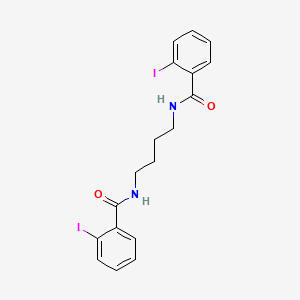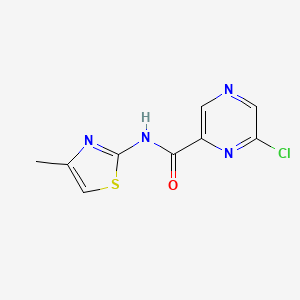
3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of an amino group, a fluorophenyl group, and a carboxylic acid group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and thiophene-2-carboxylic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and cyclization.
Amination: The intermediate undergoes amination to introduce the amino group at the 3-position of the thiophene ring.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, leading to the modulation of biological activities. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate: A methyl ester derivative with similar structural features.
5-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: A compound with a sulfonamide group instead of an amino group.
Uniqueness
3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the fluorophenyl group at the 4-position of the thiophene ring distinguishes it from other thiophene derivatives, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
649757-58-4 |
|---|---|
Fórmula molecular |
C11H8FNO2S |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3-amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15) |
Clave InChI |
QRAMSJKLPNWPPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=C2N)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



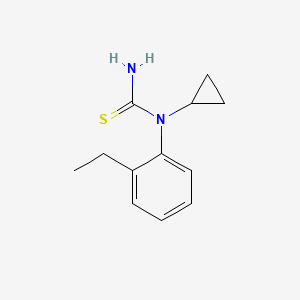
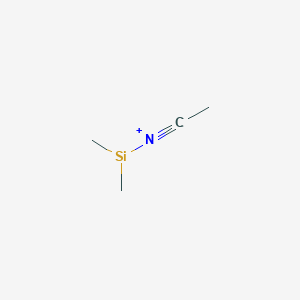
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)
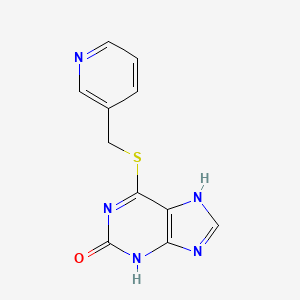
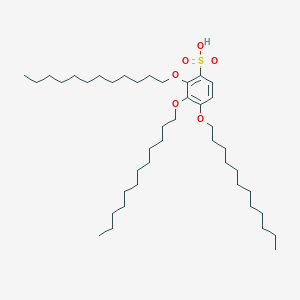
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)

![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
